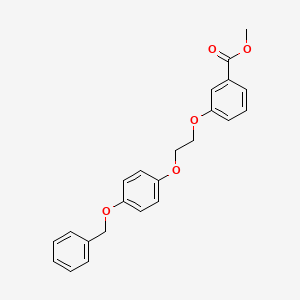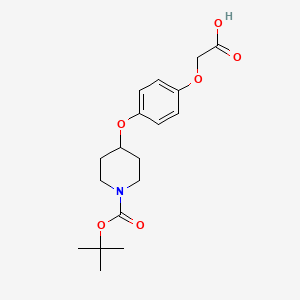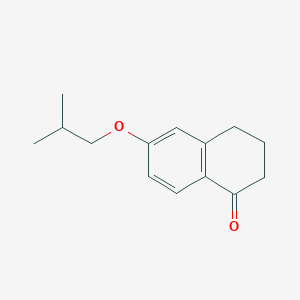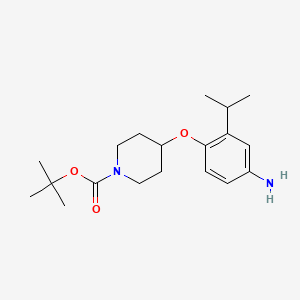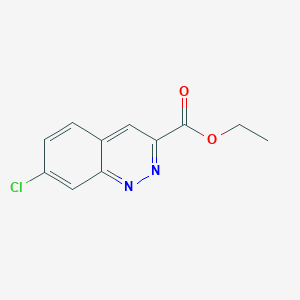
Ethyl-7-Chlorocinnolin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chlorocinnoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
Target of Action
Quinoline derivatives, which include cinnoline, have been found to exhibit a wide range of biological and pharmacological properties, such as antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive activity , antileishmanial activity , and anticancer properties.
Mode of Action
It is known that the compound is synthesized through a base-catalyzed friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction results in the formation of ethyl-2-oxoquinoline-3-carboxylates, which are then converted into 2-chloroquinoline-3-carboxylates through a reaction with POCl3 .
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid and is stored at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chlorocinnoline-3-carboxylate typically involves the reaction of 7-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of ethyl 7-chlorocinnoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Reagents such as lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted cinnoline derivatives.
Reduction Reactions: Reduced forms of cinnoline derivatives.
Oxidation Reactions: Oxidized cinnoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but with a quinoline core.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another derivative with different substituents and core structure.
Uniqueness: Ethyl 7-chlorocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cinnoline core. This gives it distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104092-54-8 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
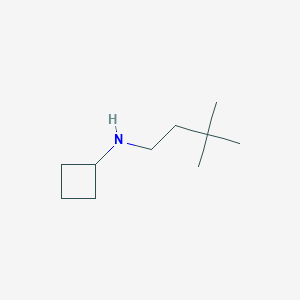
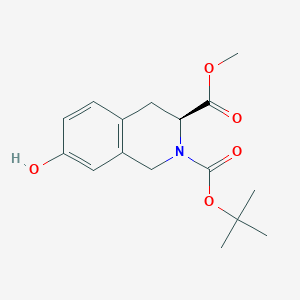
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)

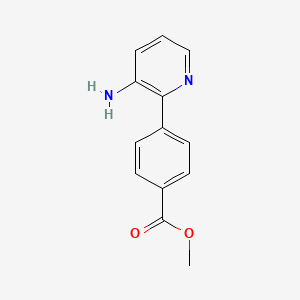
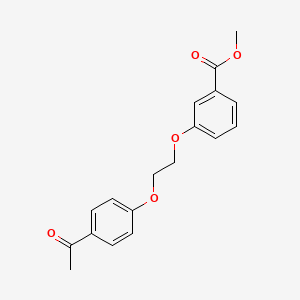
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
